N-[5-(diethylamino)pentan-2-yl]-4-nitrobenzamide
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Overview
Description
N-[5-(diethylamino)pentan-2-yl]-4-nitrobenzamide is a synthetic organic compound characterized by its unique structure, which includes a diethylamino group, a pentan-2-yl chain, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(diethylamino)pentan-2-yl]-4-nitrobenzamide typically involves the following steps:
Formation of the diethylamino group: This can be achieved by reacting diethylamine with an appropriate alkyl halide under basic conditions.
Attachment of the pentan-2-yl chain: The diethylamino group is then linked to a pentan-2-yl chain through a nucleophilic substitution reaction.
Introduction of the nitrobenzamide moiety: The final step involves the nitration of benzamide, followed by coupling with the diethylamino-pentan-2-yl intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products:
Oxidation: Amino derivatives.
Reduction: Reduced nitrobenzamide derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-[5-(diethylamino)pentan-2-yl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(diethylamino)pentan-2-yl]-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group may facilitate binding to specific sites, while the nitrobenzamide moiety can participate in redox reactions, influencing cellular pathways.
Comparison with Similar Compounds
- N-[5-(diethylamino)pentan-2-yl]-4-iodobenzamide
- N-[5-(diethylamino)pentan-2-yl]-5-(3,5-dimethoxyphenyl)-3-methyl-1,2-oxazole-4-carboxamide
Comparison: N-[5-(diethylamino)pentan-2-yl]-4-nitrobenzamide is unique due to its nitro group, which imparts distinct redox properties. In contrast, similar compounds with different substituents, such as iodine or methoxy groups, may exhibit varying chemical reactivity and biological activities.
Properties
Molecular Formula |
C16H25N3O3 |
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Molecular Weight |
307.39 g/mol |
IUPAC Name |
N-[5-(diethylamino)pentan-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C16H25N3O3/c1-4-18(5-2)12-6-7-13(3)17-16(20)14-8-10-15(11-9-14)19(21)22/h8-11,13H,4-7,12H2,1-3H3,(H,17,20) |
InChI Key |
HPRQGRIUUURMDP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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